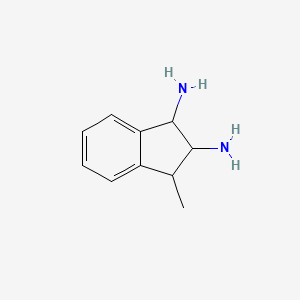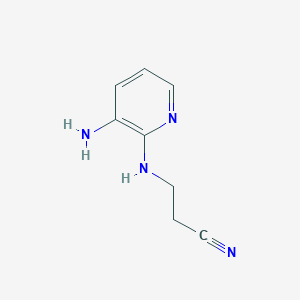
3-Methyl-2,3-dihydro-1H-indene-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-2,3-dihydro-1H-indene-1,2-diamine is an organic compound with a bicyclic structure It is a derivative of indene, characterized by the presence of two amine groups at the 1 and 2 positions and a methyl group at the 3 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2,3-dihydro-1H-indene-1,2-diamine typically involves the reduction of corresponding nitro or imine derivatives. One common method is the catalytic hydrogenation of 3-Methyl-2,3-dihydro-1H-indene-1,2-dinitro compound using a palladium catalyst under hydrogen gas. The reaction is carried out in an appropriate solvent such as ethanol or methanol at room temperature or slightly elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors such as 3-Methyl-2,3-dihydro-1H-indene. The process includes nitration, reduction, and purification steps to obtain the desired diamine compound with high purity and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding imine or nitroso derivatives.
Reduction: Reduction reactions can convert nitro or imine derivatives to the diamine compound.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products:
Oxidation: Formation of imine or nitroso derivatives.
Reduction: Formation of the diamine compound.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-Methyl-2,3-dihydro-1H-indene-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Methyl-2,3-dihydro-1H-indene-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The amine groups can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecules. The compound may also participate in redox reactions, altering the redox state of the cellular environment.
Vergleich Mit ähnlichen Verbindungen
2-Methyl-2,3-dihydro-1H-indene: Similar structure but lacks the diamine functionality.
1,3,3-Trimethyl-1-phenylindane: Contains additional methyl and phenyl groups, leading to different chemical properties.
2-Amino-2,3-dihydro-1H-indene-5-carboxamide: Contains an amide group, providing different reactivity and applications.
Uniqueness: 3-Methyl-2,3-dihydro-1H-indene-1,2-diamine is unique due to the presence of two amine groups, which provide versatile reactivity and potential for forming various derivatives. This makes it a valuable compound in synthetic chemistry and pharmaceutical research.
Eigenschaften
CAS-Nummer |
738530-64-8 |
|---|---|
Molekularformel |
C10H14N2 |
Molekulargewicht |
162.23 g/mol |
IUPAC-Name |
3-methyl-2,3-dihydro-1H-indene-1,2-diamine |
InChI |
InChI=1S/C10H14N2/c1-6-7-4-2-3-5-8(7)10(12)9(6)11/h2-6,9-10H,11-12H2,1H3 |
InChI-Schlüssel |
SFNDECOFAHQSIF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(C(C2=CC=CC=C12)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3H-Imidazo[4,5-b]pyridin-3-yl)ethanone](/img/structure/B11918164.png)
![(5R)-7-Oxa-1-azaspiro[4.4]nonane-2,6-dione](/img/structure/B11918165.png)




![1h-Indeno[5,6-c][1,2,5]oxadiazole](/img/structure/B11918186.png)

![1-Methyl-1-azaspiro[4.4]nonan-4-ol](/img/structure/B11918209.png)


![4-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile](/img/structure/B11918226.png)

![6-Amino-1-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one](/img/structure/B11918237.png)
